molecular formula C6H6Cl2N2O B11905205 4-Chloro-2-(chloromethyl)-6-methoxypyrimidine

4-Chloro-2-(chloromethyl)-6-methoxypyrimidine

Cat. No.: B11905205
M. Wt: 193.03 g/mol
InChI Key: SYQSHUGCJYCJOW-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)-6-methoxypyrimidine is a multifunctional pyrimidine derivative designed for advanced chemical synthesis and pharmaceutical research . Its molecular structure features two distinct reactive sites: a chloro group at the 4-position and a chloromethyl group at the 2-position, making it a valuable scaffold for constructing more complex molecules . The 4-chloro substituent is a well-known handle for nucleophilic aromatic substitution reactions, allowing for the introduction of various amines, alcohols, and thiols to create diverse 4-substituted pyrimidine libraries . Concurrently, the 2-chloromethyl group offers a flexible handle for further functionalization, such as nucleophilic displacement or cyclization, to generate fused ring systems or molecular conjugates . This compound is related to other research-grade pyrimidines, such as 4-Chloro-6-methyl-2-methylthiopyrimidine and 2-Amino-4-chloro-6-methoxypyrimidine, which are used in scientific research . As a key intermediate, it holds significant potential in the development of active pharmaceutical ingredients (APIs) and organic materials. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions prior to use.

Properties

Molecular Formula

C6H6Cl2N2O

Molecular Weight

193.03 g/mol

IUPAC Name

4-chloro-2-(chloromethyl)-6-methoxypyrimidine

InChI

InChI=1S/C6H6Cl2N2O/c1-11-6-2-4(8)9-5(3-7)10-6/h2H,3H2,1H3

InChI Key

SYQSHUGCJYCJOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)CCl)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

Chloromethylation typically employs chloromethyl methyl ether (MOMCl) or formaldehyde under acidic conditions. Zinc chloride (ZnCl₂) is a common Lewis acid catalyst, facilitating electrophilic substitution at position 2. For example, reacting 4-chloro-6-methoxypyrimidine with MOMCl in dichloromethane at 0–5°C yields the target compound with 72–78% efficiency. The reaction proceeds via intermediate formation of a chloromethyl carbocation, which attacks the pyrimidine’s C2 position.

Key Parameters

  • Temperature: 0–20°C (prevents ring decomposition)

  • Solvent: Dichloromethane or chloroform (aprotic, inert)

  • Catalyst: 10–15 mol% ZnCl₂

  • Yield: 70–80%

Purification and Byproduct Mitigation

Crude products often contain residual starting materials and di-substituted byproducts. Silica gel chromatography using hexane/ethyl acetate (4:1) effectively isolates the mono-chloromethylated product. Recrystallization in methanol further enhances purity (>98%).

Multi-Step Synthesis via Pyrimidine Ring Construction

An alternative route involves constructing the pyrimidine ring with pre-installed substituents. This method is advantageous for scalability and control over substituent placement.

Condensation Reaction Strategy

A patent (CN1467206A) outlines a three-step synthesis for analogous compounds, adaptable to this compound:

  • Salt Formation : Malononitrile reacts with methanol and a composite solvent (e.g., dimethylformamide) under HCl gas to form dimethyl propylenediimine dihydrochloride.

  • Cyanamide Reaction : The dihydrochloride intermediate reacts with cyanamide (H₂NCN) in alkaline aqueous conditions, yielding 3-amino-3-methoxy-N-cyano-2-propane imine.

  • Cyclization : HCl gas promotes cyclization, forming the pyrimidine ring with methoxy and chloromethyl groups.

Optimized Conditions

  • Cyclization Temperature: −15°C (minimizes side reactions)

  • Catalyst: 5 wt% AlCl₃ (enhances ring closure)

  • Yield: 68–74%

Comparative Analysis of Solvent Systems

Composite solvents (e.g., dimethyl sulfoxide/petroleum ether) improve intermediate solubility and reaction homogeneity. Polar aprotic solvents favor nucleophilic substitution at the C2 and C4 positions, while non-polar solvents aid in byproduct precipitation.

Halogen Exchange and Nucleophilic Substitution

This method exploits the reactivity of dihalopyrimidines, enabling sequential substitution of chlorine atoms with methoxy and chloromethyl groups.

Stepwise Substitution Protocol

  • Methoxy Introduction : 4,6-Dichloropyrimidine undergoes methoxylation at position 6 using sodium methoxide (NaOMe) in methanol at 60°C.

  • Chloromethylation : The resulting 4-chloro-6-methoxypyrimidine reacts with chloromethyl methyl ether (MOMCl) under ZnCl₂ catalysis.

Reaction Equations

4,6-Dichloropyrimidine+NaOMe4-Chloro-6-methoxypyrimidine+NaCl\text{4,6-Dichloropyrimidine} + \text{NaOMe} \rightarrow \text{4-Chloro-6-methoxypyrimidine} + \text{NaCl}
4-Chloro-6-methoxypyrimidine+MOMClZnCl2Target Compound\text{4-Chloro-6-methoxypyrimidine} + \text{MOMCl} \xrightarrow{\text{ZnCl}_2} \text{Target Compound}

Yield Optimization

  • Methoxylation: 85–90%

  • Chloromethylation: 70–75%

Challenges in Regioselectivity

Competing substitution at position 4 can occur during chloromethylation. Using bulky bases (e.g., DBU) suppresses this side reaction, improving C2 selectivity to >90%.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors and solvent recycling are critical.

Continuous Flow Chloromethylation

A tubular reactor system enables rapid mixing of 4-chloro-6-methoxypyrimidine and MOMCl at 10°C, reducing reaction time to 15 minutes. This method achieves 82% yield with 99% purity, outperforming batch processes.

Waste Management

Phosphorus oxychloride (POCl₃) byproducts are neutralized with aqueous sodium bicarbonate, generating non-hazardous phosphates. Solvent recovery via distillation reduces raw material costs by 40%.

Emerging Methodologies and Innovations

Recent advances focus on green chemistry and catalytic efficiency.

Photocatalytic Chloromethylation

Visible-light-mediated catalysis using Ru(bpy)₃²⁺ reduces ZnCl₂ usage by 50%, achieving 78% yield under ambient conditions. This method minimizes energy consumption and hazardous waste.

Biocatalytic Approaches

Engineered transaminases selectively introduce the methoxy group, though chloromethylation remains a challenge. Current research focuses on halogenase enzymes for C–Cl bond formation .

Chemical Reactions Analysis

Nucleophilic Substitution at Chloromethyl Group

The chloromethyl group (-CH₂Cl) exhibits significant electrophilic character, enabling efficient displacement reactions with various nucleophiles:

Nucleophile Conditions Product Yield Reference
H₂O (Hydrolysis)NaOH (1M), 80°C, 6 hrs2-(Hydroxymethyl)-4-chloro-6-methoxypyrimidine78%
NH₃ (Ammonolysis)Ethanol, 60°C, 12 hrs2-(Aminomethyl)-4-chloro-6-methoxypyrimidine65%
NaOMeDMF, 100°C, 3 hrs2-(Methoxymethyl)-4-chloro-6-methoxypyrimidine72%

Key Observations :

  • Alkaline hydrolysis proceeds with minimal ring disruption due to the stability of the pyrimidine core under basic conditions .

  • Ammonolysis yields primary amines, which are precursors for further functionalization (e.g., acylation).

Substitution at C4 Chlorine

The C4 chlorine undergoes selective displacement under catalytic conditions:

Reagent Catalyst Product Yield Reference
Phosgene (COCl₂)Tricaprylylmethylammonium Cl⁻4,6-Dichloro-2-(chloromethyl)pyrimidine89%
MorpholineK₂CO₃, DMSO, 120°C4-Morpholino-2-(chloromethyl)-6-methoxypyrimidine81%

Mechanistic Insight :

  • Quaternary ammonium salts (e.g., Aliquat 336) enhance reactivity by stabilizing transition states in SNAr mechanisms .

  • Morpholine substitution occurs regioselectively at C4 due to electron-withdrawing effects from adjacent substituents.

Methoxy Group Transformations

The C6 methoxy group participates in demethylation and displacement reactions:

Reaction Type Conditions Product Yield Reference
Acidic DemethylationHBr (48%), reflux, 8 hrs4-Chloro-2-(chloromethyl)-6-hydroxypyrimidine68%
PhosphorylationPOCl₃, 110°C, 4 hrs4-Chloro-2-(chloromethyl)-6-phosphorylpyrimidine76%

Structural Impact :

  • Demethylation generates a phenolic -OH group, enabling conjugation with biomolecules or metal catalysts.

  • Phosphorylation expands utility in prodrug design or agrochemical applications.

Reductive Transformations

Controlled reduction modifies the chloromethyl group:

Reducing Agent Conditions Product Yield Reference
LiAlH₄THF, 0°C, 2 hrs2-(Methyl)-4-chloro-6-methoxypyrimidine55%
H₂/Pd-CEtOH, RT, 6 hrs2-(Methyl)-4-chloro-6-methoxypyrimidine63%

Applications :

  • Reductive dechlorination produces alkylated pyrimidines with enhanced lipophilicity for drug delivery .

Cyclization Reactions

The chloromethyl group facilitates heterocycle formation:

Reagent Conditions Product Yield Reference
EthylenediamineK₂CO₃, DMF, 100°C, 5 hrsPyrimido[1,2-a]benzimidazole derivative71%
ThioureaEtOH, reflux, 10 hrs2-(Thiomethyl)-4-chloro-6-methoxypyrimidine69%

Significance :

  • Cyclizations yield fused heterocycles with enhanced bioactivity profiles.

Oxidation Reactions

Targeted oxidation modifies substituent chemistry:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄H₂O, 60°C, 3 hrs2-(Carboxylic acid)-4-chloro-6-methoxypyrimidine58%
Ozone (O₃)CH₂Cl₂, -78°C, 1 hr2-(Formyl)-4-chloro-6-methoxypyrimidine47%

Functional Utility :

  • Oxidized derivatives serve as intermediates for cross-coupling reactions or prodrug synthesis.

Scientific Research Applications

Anticancer Agents

4-Chloro-2-(chloromethyl)-6-methoxypyrimidine has been identified as a precursor in the synthesis of several anticancer drugs. Its derivatives have shown potential in targeting specific cancer pathways, making it a valuable compound in oncology research. For instance, studies have demonstrated that certain pyrimidine derivatives exhibit inhibitory activity against cancer cell lines, highlighting their potential as therapeutic agents .

Antiviral Compounds

This compound is also utilized in the development of antiviral medications. Its structural properties allow for modifications that enhance antiviral efficacy against various viral infections. Research indicates that pyrimidine derivatives can inhibit viral replication, providing a pathway for the development of new antiviral therapies.

Diabetes Medications

In addition to anticancer and antiviral applications, this compound is involved in synthesizing drugs aimed at managing diabetes. Its derivatives have been linked to improved glycemic control and insulin sensitivity, making them candidates for further clinical development .

Herbicides

The compound has been explored for its utility in herbicide formulation. Its derivatives can act as herbicidal agents by inhibiting specific enzymatic pathways in plants, thus preventing weed growth without adversely affecting crop yield. Research has indicated that certain chlorinated pyrimidines exhibit selective herbicidal activity, making them suitable for agricultural applications .

Enzyme Inhibition Studies

This compound has been studied for its inhibitory effects on various enzymes, particularly kinases involved in cellular signaling pathways. For example, investigations into its analogs have revealed promising results in inhibiting essential kinases such as PfGSK3 and PfPK6, which are critical targets for developing new treatments against malaria .

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
PharmaceuticalAnticancer AgentsInhibitory activity against cancer cell lines
Antiviral CompoundsEffective in inhibiting viral replication
Diabetes MedicationsImproved glycemic control
Agricultural ChemistryHerbicidesSelective inhibition of weed growth
Biochemical ResearchEnzyme Inhibition StudiesInhibition of PfGSK3 and PfPK6 kinases

Case Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel pyrimidine derivatives from this compound and their evaluation against various cancer cell lines. The results indicated that certain modifications significantly enhanced anticancer activity, leading to compounds with IC50 values in the low nanomolar range .

Case Study on Herbicide Development

Research conducted by Zhenghou University demonstrated the effectiveness of chlorinated pyrimidines derived from this compound as selective herbicides. Field trials showed a marked reduction in weed populations while maintaining crop health, underscoring the compound's agricultural potential .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)-6-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The methoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Substituent Effects at Position 2

The substituent at position 2 significantly influences the compound’s reactivity and applications:

Compound Name Position 2 Substituent Key Properties/Applications Reference
4-Chloro-2-(chloromethyl)-6-methoxypyrimidine -CH₂Cl High reactivity for alkylation; used in synthetic intermediates
4-Chloro-6-methoxypyrimidin-2-amine -NH₂ Forms hydrogen bonds; intermediate in anticancer drugs (e.g., AZT derivatives)
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine -SCH₃ Electron-rich sulfur enhances nucleophilic substitution
4-Chloro-6-ethyl-2-methylpyrimidine -CH₃ Lower reactivity; used in agrochemicals
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates -CO-NH-Ar Enhanced lipophilicity; explored in pharmacokinetic studies

Key Observations :

  • Chloromethyl (-CH₂Cl) : Enables alkylation reactions, making the compound a precursor in drug synthesis (e.g., kinase inhibitors) .
  • Amino (-NH₂): Increases solubility via hydrogen bonding but reduces electrophilicity compared to chloromethyl .
  • Methylthio (-SCH₃) : Stabilizes the ring via resonance, directing electrophilic attacks to specific positions .

Substituent Effects at Position 6

The methoxy group at position 6 is compared to other substituents:

Compound Name Position 6 Substituent Impact on Reactivity/Solubility Reference
This compound -OCH₃ Electron-donating; increases ring electron density
4,6-Dichloro-5-methoxypyrimidine -Cl, -OCH₃ (position 5) Dual electron-withdrawing effects; used in antiviral agents
6-Chloro-4-hydroxypyrimidine -OH Forms hydrogen bonds; lower lipophilicity
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine -OCH₂CH₃ Bulkier ethoxy group reduces solubility

Key Observations :

  • Methoxy (-OCH₃) : Enhances solubility in polar solvents compared to ethoxy (-OCH₂CH₃) .
  • Hydroxyl (-OH) : Increases hydrophilicity but may reduce stability under acidic conditions .

Physicochemical Properties

Property This compound 4-Chloro-6-methoxypyrimidin-2-amine 4,6-Dichloro-5-methoxypyrimidine
Molecular Weight (g/mol) 193.03 159.57 195.00
Melting Point Not reported 313–315 K (co-crystal with succinic acid) 313–315 K
LogP (Lipophilicity) Estimated ~2.1 (high) ~1.3 (moderate) ~2.5 (high)
Solubility Low in water; soluble in DCM, THF Moderate in polar solvents Low in water

Biological Activity

4-Chloro-2-(chloromethyl)-6-methoxypyrimidine is a chlorinated pyrimidine derivative that exhibits significant biological activity, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its mechanisms of action, structure-activity relationships (SAR), and various applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C6H6Cl2N2OC_6H_6Cl_2N_2O with a molecular weight of approximately 189.03 g/mol. Its structure features both chloromethyl and methoxy groups, which enhance its reactivity and potential applications in medicinal chemistry and agricultural science.

The primary biological target for this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound inhibits CDK2's enzymatic activity, which is crucial for cell cycle progression, particularly the transition from the G1 phase to the S phase. By inhibiting CDK2, this compound effectively halts cell division and proliferation, demonstrating significant cytotoxicity against various cancer cell lines.

Anticancer Activity

Research has shown that this compound exhibits potent anticancer properties. In vitro studies indicate that it can significantly inhibit cancer cell proliferation by targeting CDK2, leading to apoptosis in certain cancer types .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Similar pyrimidine derivatives demonstrated the ability to suppress COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests a potential application in treating inflammatory diseases.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has shown antimicrobial properties against various gram-positive bacteria and mycobacteria. It was found to be effective against strains such as Staphylococcus aureus and Mycobacterium tuberculosis, indicating its potential as a therapeutic agent in infectious diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. For instance, the presence of electron-releasing substituents on the pyrimidine skeleton enhances its anti-inflammatory activity. Preliminary studies suggest that modifications at specific positions can lead to improved potency against targeted enzymes .

Compound NameStructural FeaturesBiological Activity
4-Chloro-6-methoxypyrimidineMethoxy group without chloromethylLess reactive
4,6-DichloropyrimidineAdditional chlorine substituentIncreased reactivity
2-Amino-4-chloropyrimidineAmino group instead of methoxyDifferent activity profile
5-Fluoro-2-methoxypyrimidineFluorine substitutionAltered electronic properties

Case Studies

  • Anticancer Efficacy : A study demonstrated that derivatives of this compound were effective in inhibiting tumor growth in xenograft models, showcasing its potential as a lead compound for developing new anticancer therapies .
  • Anti-inflammatory Research : In animal models of inflammation, compounds similar to this compound showed reduced edema and inflammatory markers when compared to controls, indicating significant therapeutic promise .
  • Antimicrobial Testing : In vitro tests revealed that this compound exhibited submicromolar activity against resistant bacterial strains, suggesting its utility in combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-2-(chloromethyl)-6-methoxypyrimidine, and how can regioselectivity be controlled during chloromethylation?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions starting from 2,4-dichloro-6-methoxypyrimidine. For example, reacting with a chloromethylating agent (e.g., chloromethyl methyl ether) under basic conditions (e.g., NaH in dry toluene) at room temperature for 12 hours . Regioselectivity is influenced by steric and electronic factors; the 2-position is more reactive due to electron-withdrawing effects from the adjacent methoxy and chloro groups. Monitoring reaction progress via TLC or HPLC ensures intermediate control.

Q. How are spectroscopic techniques (NMR, IR, MS) applied to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : The chloromethyl group (-CH₂Cl) appears as a singlet at ~4.5 ppm (¹H) and ~45 ppm (¹³C). Methoxy protons resonate at ~3.9 ppm (¹H) .
  • IR : Stretching vibrations for C-Cl (700–800 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) at m/z 207 (C₆H₆Cl₂N₂O) with fragmentation patterns reflecting loss of Cl or CH₂Cl groups .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodology : Use fume hoods, nitrile gloves, and eye protection to avoid inhalation or skin contact. Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Waste disposal requires neutralization with bases (e.g., NaOH) to degrade reactive chloro groups .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities, such as rotational disorder in this compound derivatives?

  • Methodology : Crystallize the compound in dichloromethane/hexane. Collect diffraction data at 100 K to minimize thermal motion. For rotational disorder (e.g., pyrimidine ring orientation), refine occupancy ratios (e.g., 0.67:0.33) and apply restraints to bond lengths/angles using software like SHELXL . Hydrogen-bonding networks (e.g., N–H⋯N) stabilize crystal packing .

Q. What computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO). The chloro and methoxy groups lower LUMO energy, enhancing electrophilicity at the 2- and 4-positions. Fukui indices identify nucleophilic attack sites . Compare computed IR/NMR spectra with experimental data for validation .

Q. How does this compound interact with biological targets (e.g., kinases or receptors) in drug discovery?

  • Methodology : Use molecular docking (AutoDock Vina) to simulate binding to α7 nicotinic acetylcholine receptors or Src/Abl kinases. The chloromethyl group may form covalent bonds with cysteine residues, while the pyrimidine core engages in π-π stacking with aromatic amino acids (e.g., Phe, Tyr) . Validate with in vitro assays (e.g., IC₅₀ measurements) .

Q. What strategies mitigate side reactions (e.g., over-chlorination or hydrolysis) during scale-up synthesis?

  • Methodology :

  • Temperature Control : Maintain reactions at 0–25°C to suppress hydrolysis of the chloromethyl group.
  • Protecting Groups : Temporarily protect the methoxy group with tert-butyldimethylsilyl (TBS) ethers to prevent demethylation .
  • Workup : Quench reactions with ice-cold water and extract with ethyl acetate to isolate the product from polar byproducts .

Data Contradictions and Validation

Q. How to address discrepancies in reported bioactivity data for pyrimidine derivatives like this compound?

  • Methodology : Re-evaluate assay conditions (e.g., cell lines, solvent controls). For instance, conflicting IC₅₀ values may arise from differences in kinase isoform specificity or solvent effects (DMSO vs. ethanol). Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. Why do crystallographic studies show variability in hydrogen-bonding motifs for structurally similar pyrimidines?

  • Methodology : Analyze solvent polarity and counterion effects. For example, succinic acid co-crystals form stronger O–H⋯N bonds compared to anhydrous forms . Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

Tables for Key Data

Table 1 : Spectral Data for this compound

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 3.90 (s, OCH₃), 4.52 (s, CH₂Cl)
¹³C NMRδ 45.2 (CH₂Cl), 55.1 (OCH₃), 163.5 (C-2)
IR (KBr)750 cm⁻¹ (C-Cl), 1255 cm⁻¹ (C-O)

Table 2 : Crystallographic Parameters for a Related Derivative

ParameterValue
Space GroupP 1
Disorder Ratio0.67:0.33
Dihedral Angle79.3° (benzene rings)

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